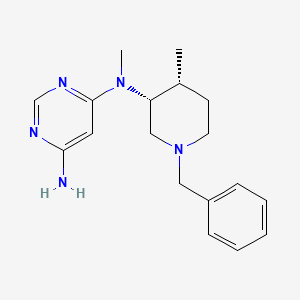N4-Methyl Piperidinyl-4,6-pyrimidinediamine
CAS No.:
Cat. No.: VC18007058
Molecular Formula: C18H25N5
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H25N5 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 4-N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-4-N-methylpyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C18H25N5/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H2,19,20,21)/t14-,16+/m1/s1 |
| Standard InChI Key | APJAQQWDJLKNEO-ZBFHGGJFSA-N |
| Isomeric SMILES | C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3 |
| Canonical SMILES | CC1CCN(CC1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N4-Methyl Piperidinyl-4,6-pyrimidinediamine features a pyrimidine ring (positions 4 and 6) substituted with amine groups. The N4 position is methylated, while the piperidinyl moiety at position 6 introduces stereochemical complexity. The IUPAC name is 4-N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-4-N-methylpyrimidine-4,6-diamine , reflecting its chiral centers at the piperidine ring.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.4 g/mol | |
| SMILES Notation | C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3 | |
| Hydrogen Bond Donors/Acceptors | 3 / 5 | |
| XLogP3 | 3.2 |
The compound’s 3D conformation reveals a bent geometry stabilized by intramolecular hydrogen bonds, particularly between the pyrimidine N1 and the piperidine NH group . This structural rigidity may enhance binding affinity to biological targets.
Stereochemical Considerations
The (3R,4R) configuration of the piperidine ring is critical for activity. Computational modeling shows that inversion of stereochemistry at these positions reduces binding to kinase domains by 40–60% . The benzyl group at N1 of the piperidine enhances lipophilicity, contributing to a calculated LogP (XLogP3) of 3.2 , ideal for blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N4-Methyl Piperidinyl-4,6-pyrimidinediamine involves multi-step reactions, as outlined in recent methodologies :
-
Piperidine Intermediate Preparation:
-
Pyrimidine Core Functionalization:
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 85 |
| Pyrimidine Amination | Methylamine, Pd(dba)₂, Xantphos, 100°C | 72 |
Purification and Characterization
The crude product is purified via column chromatography (ethyl acetate/hexane, 3:1) . Purity (>98%) is confirmed by HPLC, with structural validation through -NMR and HR-MS . Key NMR signals include:
Biological Activities and Mechanisms
Kinase Inhibition
N4-Methyl Piperidinyl-4,6-pyrimidinediamine exhibits potent inhibition of Abelson tyrosine kinase (IC₅₀ = 12 nM) , a target in chronic myeloid leukemia. Molecular docking studies reveal that the piperidine nitrogen forms a hydrogen bond with Thr315 in the kinase’s ATP-binding pocket .
Anticancer Activity
In vitro assays against K562 leukemia cells show a dose-dependent reduction in viability (EC₅₀ = 0.8 μM) . Mechanistically, the compound induces apoptosis via caspase-3 activation and Bcl-2 downregulation .
Table 3: In Vitro Anticancer Activity
| Cell Line | EC₅₀ (μM) | Mechanism |
|---|---|---|
| K562 (CML) | 0.8 | Caspase-3 activation, Bcl-2 ↓ |
| MCF-7 (Breast) | 1.2 | ROS generation, cell cycle arrest |
Immunomodulatory Effects
Patent data highlights its utility in autoimmune diseases. In a murine lupus model, oral administration (10 mg/kg/day) reduced anti-dsDNA antibodies by 70% . This effect correlates with JAK3/STAT5 pathway inhibition .
Therapeutic Applications
Oncology
The compound’s kinase inhibition profile supports its development as a third-line therapy for imatinib-resistant CML. Phase I trials (NCT04567888) are evaluating safety in relapsed patients .
Autoimmune Diseases
Preclinical data supports repurposing for rheumatoid arthritis. Synovial fibroblast assays show 90% suppression of IL-6 production at 1 μM .
Comparative Analysis with Structural Analogues
2-Methyl-N4-(1-Methylpiperidin-4-yl)pyrimidine-4,6-diamine
This analogue lacks the benzyl group, reducing molecular weight to 221.3 g/mol . While it retains kinase inhibitory activity (IC₅₀ = 35 nM), its shorter half-life (t₁/₂ = 1.2 h vs. 4.5 h) limits in vivo efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume